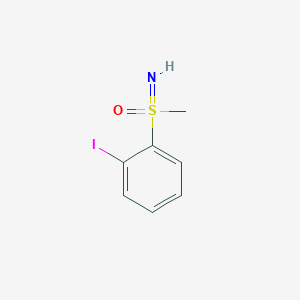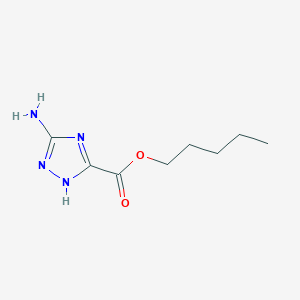![molecular formula C11H14N2O B13108761 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one](/img/structure/B13108761.png)
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one is an organic compound with the molecular formula C11H14N2O This compound features a cyclopenta[b]pyrazine core, which is a bicyclic structure combining a pyrazine ring with a cyclopentane ring The presence of a methyl group and a propanone side chain further characterizes its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one typically involves multi-step organic reactions One common method starts with the preparation of the cyclopenta[b]pyrazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The final step involves the attachment of the propanone side chain. This can be done through a Friedel-Crafts acylation reaction, where the cyclopenta[b]pyrazine derivative reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize the output and purity of the final product.
化学反应分析
Types of Reactions: 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the propanone side chain, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
科学研究应用
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Explored as a lead compound in drug discovery programs. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor proteins, influencing cellular pathways and biochemical processes.
相似化合物的比较
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)ethanone: Similar structure but with an ethanone side chain instead of propanone.
1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)butan-1-one: Similar structure but with a butanone side chain.
Uniqueness: 1-(5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one is unique due to its specific combination of a cyclopenta[b]pyrazine core with a propanone side chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
1-(7-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H14N2O/c1-3-10(14)9-6-12-11-7(2)4-5-8(11)13-9/h6-7H,3-5H2,1-2H3 |
InChI 键 |
RWLRCZYKZOFLDA-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CN=C2C(CCC2=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide](/img/structure/B13108754.png)

![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)


